molecular formula C5H3BrClNO B15220486 6-Bromo-4-chloropyridin-2-ol

6-Bromo-4-chloropyridin-2-ol

Cat. No.: B15220486
M. Wt: 208.44 g/mol
InChI Key: HIECVXAHTDCQNE-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyridin-2-ol is a halogenated pyridine derivative with the molecular formula C5H3BrClNO. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. The presence of both bromine and chlorine atoms on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloropyridin-2-ol typically involves halogenation reactions starting from pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloropyridin-2-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are utilized in the presence of boronic acids.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation and Reduction Reactions: Formation of ketones, alcohols, or other oxidized/reduced products.

    Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

6-Bromo-4-chloropyridin-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial, antiviral, or anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloropyridin-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of halogen atoms and the hydroxyl group on the pyridine ring. These functional groups can interact with various molecular targets, such as enzymes or receptors, leading to desired biological or chemical effects. The exact pathways and molecular targets involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.

    6-Chloropyridin-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chloropyridin-3-ol: Differently substituted pyridine with distinct chemical properties.

Uniqueness

6-Bromo-4-chloropyridin-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in research and industrial applications.

Properties

Molecular Formula

C5H3BrClNO

Molecular Weight

208.44 g/mol

IUPAC Name

6-bromo-4-chloro-1H-pyridin-2-one

InChI

InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9)

InChI Key

HIECVXAHTDCQNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Br)Cl

Origin of Product

United States

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